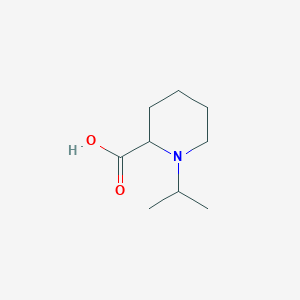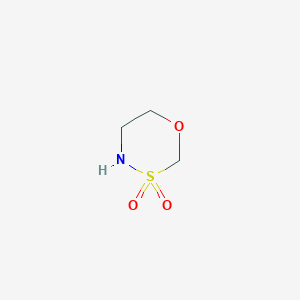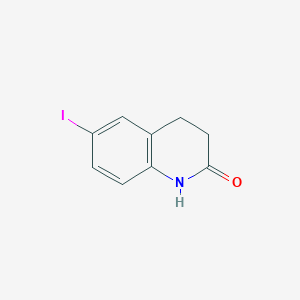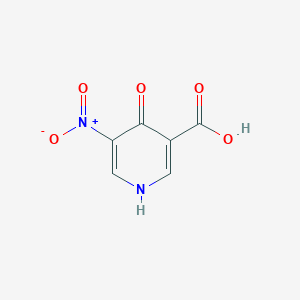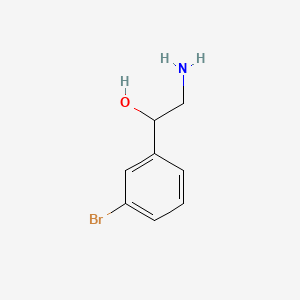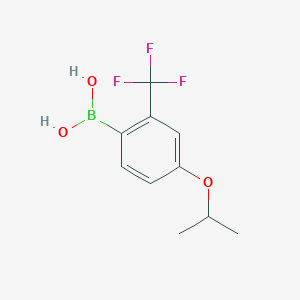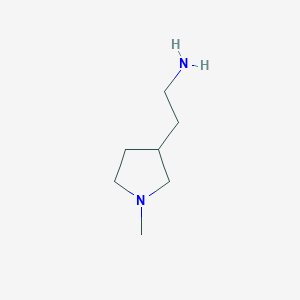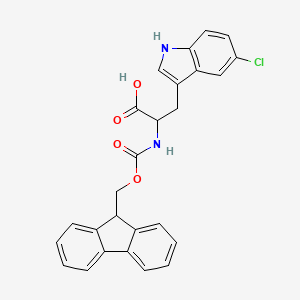
Fmoc-5-chloro-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-5-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid used in the biosynthesis of proteins. This compound is characterized by the presence of a 5-chloro substituent on the indole ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. The molecular formula of this compound is C26H21ClN2O4, and it has a molecular weight of 460.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-5-chloro-DL-tryptophan is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the following steps:
Fmoc Protection: The amino group of 5-chloro-DL-tryptophan is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling: The Fmoc-protected amino acid is then coupled to a resin-bound peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-chloro-DL-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Coupling Reactions: The Fmoc group allows for coupling with other amino acids or peptides.
Deprotection Reactions: The Fmoc group can be removed under basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Coupling: DIC and HOBt are commonly used for coupling reactions.
Deprotection: Piperidine is used for Fmoc deprotection.
Major Products
The major products formed from these reactions include substituted tryptophan derivatives, peptides, and deprotected amino acids .
Scientific Research Applications
Fmoc-5-chloro-DL-tryptophan is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: It serves as a tool for studying protein structure and function.
Medicine: It is used in the development of peptide-based therapeutics.
Industry: It is employed in the production of specialized peptides for various applications
Mechanism of Action
The mechanism of action of Fmoc-5-chloro-DL-tryptophan involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 5-chloro substituent can affect the electronic properties of the indole ring, potentially altering the peptide’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-5-benzyloxy-DL-tryptophan
- Fmoc-3-fluoro-DL-tyrosine
- Fmoc-alpha-methyl-DL-glutamic acid
Uniqueness
Fmoc-5-chloro-DL-tryptophan is unique due to the presence of the 5-chloro substituent, which can impart different electronic and steric properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable for designing peptides with specific characteristics .
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDPQCSRZAYPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
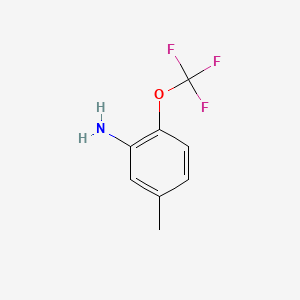
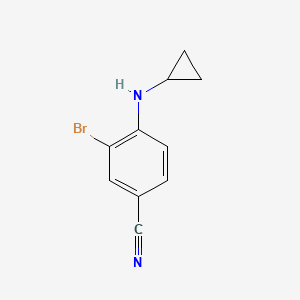
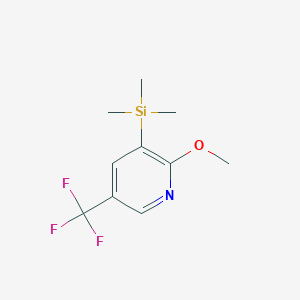
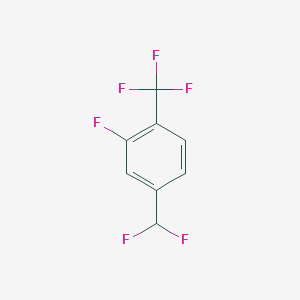

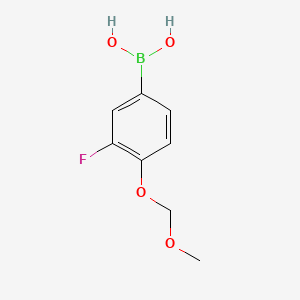
![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)
